molecular formula C23H17FO5 B2805967 7-[(2-Fluorophenyl)methoxy]-3-(3-methoxyphenoxy)chromen-4-one CAS No. 848744-69-4

7-[(2-Fluorophenyl)methoxy]-3-(3-methoxyphenoxy)chromen-4-one

Cat. No.: B2805967
CAS No.: 848744-69-4
M. Wt: 392.382
InChI Key: OMJMRTFZXOPSHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(2-Fluorophenyl)methoxy]-3-(3-methoxyphenoxy)chromen-4-one is a useful research compound. Its molecular formula is C23H17FO5 and its molecular weight is 392.382. The purity is usually 95%.
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Scientific Research Applications

Synthetic Approaches and Core Structures

The compound 7-[(2-Fluorophenyl)methoxy]-3-(3-methoxyphenoxy)chromen-4-one, by its structural nature, may relate to the broader category of benzo[c]chromen-6-ones, significant for their role as core structures in secondary metabolites with considerable pharmacological importance. Due to the limited quantities produced by natural sources, synthetic protocols are essential for obtaining these compounds. Literature describes several synthetic procedures, including Suzuki coupling reactions for the synthesis of biaryl structures, which then undergo lactonization, and reactions involving Michael acceptor (chromenones and chalcones) with dicarbonyl compounds, indicating a foundation for creating compounds with potential pharmacological applications (Mazimba, 2016).

Anticancer Drug Development

In the quest for new anticancer drugs with high tumor specificity and reduced toxicity towards normal cells, compounds similar in structure to this compound have been explored. Research highlights include the synthesis and testing of compounds showing significant tumor specificity with minimal keratinocyte toxicity, a crucial step toward developing safer anticancer medications (Sugita et al., 2017).

Chemosensors Development

The structure of this compound suggests potential utility in the development of chemosensors due to its fluorophoric characteristics. DFP-based compounds, with similar functional groups, have demonstrated high selectivity and sensitivity in detecting various metal ions and anions, showcasing the potential of structurally related compounds in sensor technology (Roy, 2021).

Atmospheric Reactivity and Environmental Studies

Methoxyphenols, structurally related to the discussed compound, have been used as tracers for biomass burning, indicating an environmental application. Their atmospheric reactivity is a subject of study, emphasizing the need for understanding the degradation mechanisms and the formation of secondary organic aerosols, contributing to air quality and climate change research (Liu et al., 2022).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not provide specific safety and hazard information, and the buyer assumes responsibility to confirm product identity and/or purity .

Properties

IUPAC Name

7-[(2-fluorophenyl)methoxy]-3-(3-methoxyphenoxy)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FO5/c1-26-16-6-4-7-18(11-16)29-22-14-28-21-12-17(9-10-19(21)23(22)25)27-13-15-5-2-3-8-20(15)24/h2-12,14H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMJMRTFZXOPSHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.